Puberanidin

Übersicht

Beschreibung

It is a selective blocker of the TTX-sensitive Na+ channel in the heart, a potent antiarrhythmic belonging to the Id class, an antifibrillatory, an anti-inflammatory and a local anesthetic agent. It presents micromolar affinity at brain Alpha-Bungarotoxin-sensitive nAChR. Alkaloid , from plants of the Aconitum genus, Ranunculaceae.

N-Deacetyllappaconitine possesses a potent anti-arrhythmic and antifibrillatory action in various forms of extrasystolic and systolic arrhythmias. 0.5-1 mg/kg (i.v.) prevent and stop arrhythmias induced by Aconitine, Ba chloride, electric stimulation and occlusion of the coronary artery. Comparatively to many antiarrhythmic drugs, at the dosage producing a strong antiarrhytmic effect, it does not lower the systemic arterial pressure, does not possess negative and inotropic or chronotropic action and slightly acts upon the refractory period and the Q-T interval. N-Deacetyllappaconitine interacts selectively with TTX-sensitive Na+ channel and suppresses the Na+ current without changing the channel activation threshold, which has been established using patch clamp and intracellular perfusion on isolated cardiomyocytes and neurons from rat ganglia. It has also been established that N-Deacetyllappaconitine acts as a local anaesthetic and as an anti-inflammatory.

It is a selective blocker of the TTX-sensitive Na+ channel in the heart, a potent antiarrhythmic belonging to the Id

Wissenschaftliche Forschungsanwendungen

Natriumkanalblocker

Puberanidin, oder N-Deacetyllappaconitin, wurde als Natriumkanalblocker gefunden . Natriumkanalblocker sind im Bereich der Neurowissenschaften und Pharmakologie wichtig, da sie die Funktion von Nerven- und Muskelzellen beeinflussen können. Sie werden zur Behandlung verschiedener Erkrankungen wie Epilepsie und Herzrhythmusstörungen eingesetzt .

Antinozizeptive Aktivität

N-Deacetyllappaconitin hat sich als antinozizeptiv erwiesen, d. h. es kann das Schmerzempfinden reduzieren . Dies macht es möglicherweise nützlich bei der Entwicklung neuer Analgetika oder Schmerzmittel .

Regulierung der neuronalen Aktivität

Untersuchungen haben gezeigt, dass N-Deacetyllappaconitin die neuronale Aktivität beeinflussen kann . Dies könnte Auswirkungen auf die Behandlung neurologischer Erkrankungen haben, obwohl weitere Forschung in diesem Bereich erforderlich ist .

Analgetische Aktivität

In einer Studie zeigten neue Hybridverbindungen, die das Diterpenoid-Alkaloid Lappaconitin enthielten, eine geringe Toxizität und eine hervorragende analgetische Aktivität in experimentellen Schmerzmodellen . Dies deutet darauf hin, dass N-Deacetyllappaconitin bei der Entwicklung neuer, wirksamer Schmerzmittel eingesetzt werden könnte .

Antiarrhythmische Aktivität

Dieselbe Studie zeigte auch, dass diese neuen Verbindungen im Epinephrin-Arrhythmie-Test in vivo eine antiarrhythmische Aktivität zeigten . Dies deutet auf eine mögliche Verwendung von N-Deacetyllappaconitin bei der Behandlung von Herzrhythmusstörungen hin

Wirkmechanismus

Target of Action

Puberanidine, also known as N-Deacetyllappaconitine, is a natural compound that primarily targets the central nervous system . It is known to interact with voltage-gated sodium channels and potassium channels , playing a crucial role in the transmission of nerve impulses.

Mode of Action

Puberanidine acts as a sodium channel blocker . It inhibits the transmembrane currents of sodium ions and partially potassium ions through the corresponding transmembrane voltage-gated ion channels . This inhibition results in an increase in the duration of both slow and fast depolarization phases and a decrease in the amplitude of the action potential .

Biochemical Pathways

It is known that the compound’s interaction with sodium and potassium channels can influence neuronal excitability and signal transmission

Pharmacokinetics

Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Puberanidine are limited. It is known that puberanidine is a derivative of n-desacetylaconitine and is mainly obtained by extracting from the root, rhizome, or root block of aconitum thorn . The compound is almost insoluble in water but can be dissolved in organic solvents .

Result of Action

The primary result of Puberanidine’s action is its antiarrhythmic effects . By blocking sodium and potassium channels, it alters the electrical activity of neurons, which can have a significant impact on heart rhythm . It is also considered to have analgesic, anti-inflammatory, and sedative pharmacological effects .

Biochemische Analyse

Biochemical Properties

Puberanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolism of lappaconitine, a related compound, is mainly through deacetylation to yield Puberanidine, which shows higher biological activity than the parent compound .

Cellular Effects

Puberanidine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been proposed that lappaconitine does not act directly on the Central Nervous System (CNS), but is converted in vivo into the active metabolite Puberanidine .

Molecular Mechanism

Puberanidine exerts its effects at the molecular level through various mechanisms. It has been found to act as sodium channel blockers . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Puberanidine is involved in several metabolic pathways. The metabolism of lappaconitine is mainly through deacetylation to yield Puberanidine

Eigenschaften

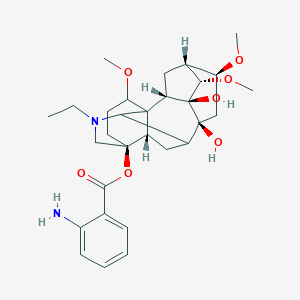

IUPAC Name |

[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18?,20+,21-,22+,23?,24?,25+,27-,28+,29?,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUODASNSRJNCP-BXUVZERWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911593 | |

| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11033-64-0 | |

| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

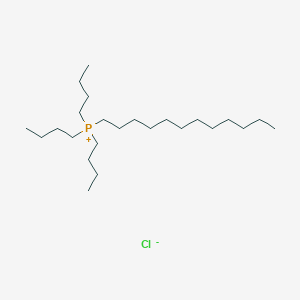

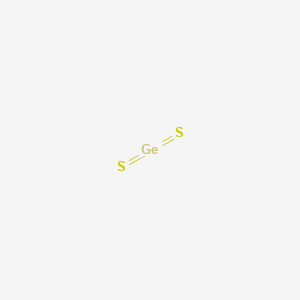

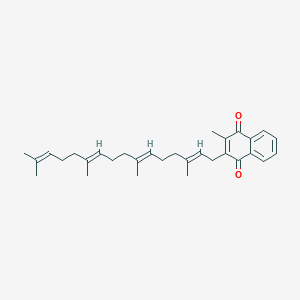

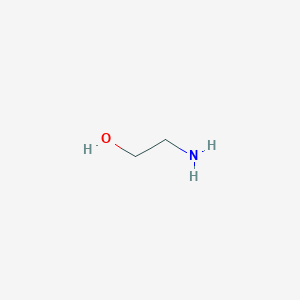

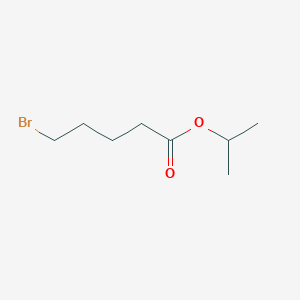

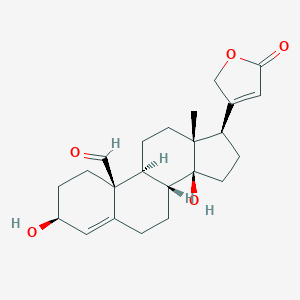

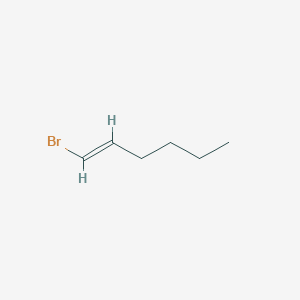

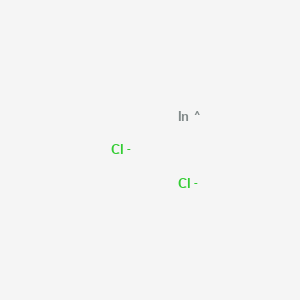

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)](/img/structure/B87645.png)

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)